molecular formula C13H16FNO B113631 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1341477-02-8

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B113631
CAS No.: 1341477-02-8
M. Wt: 221.27 g/mol
InChI Key: MYJBPUJZBWHQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is an organic compound with the molecular formula C13H16FNO . The 8-azabicyclo[3.2.1]octane scaffold is a tropane alkaloid analog, a structural feature of significance in medicinal chemistry and neuroscience research . This specific fluorophenyl-substituted derivative offers researchers a valuable building block for pharmaceutical development and biochemical investigation. Compounds based on the 8-azabicyclo[3.2.1]octane (tropane) core are known to be explored in various research areas, including as potential ligands for central nervous system targets . For instance, structurally related analogs have been investigated as antagonists for receptors such as the vasopressin V 1A receptor . The incorporation of the 4-fluorophenyl group can significantly influence the compound's electronic properties, lipophilicity, and binding affinity, making it a critical moiety for structure-activity relationship (SAR) studies. This product is strictly for laboratory research. It is supplied with a minimum purity of 95% (typical lot purity >97%). Researchers should consult the Certificate of Analysis for specific lot data. Handling should be conducted in accordance with all applicable local and national safety regulations. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11/h1-4,11-12,15-16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJBPUJZBWHQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517907
Record name 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341477-02-8
Record name 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Bicyclic Framework Construction

The 8-azabicyclo[3.2.1]octane core is synthesized via intramolecular cyclization or photochemical reactions. A widely adopted approach begins with N-allyl-N-[3-(4-fluorophenyl)allyl]amine, which undergoes photocyclization under acidic conditions to form the bicyclic structure .

Key Steps:

  • Allylation of 4-Fluorobenzaldehyde :

    • 4-Fluorobenzaldehyde reacts with vinylmagnesium chloride to form 1-(4-fluorophenyl)allyl alcohol .

    • Subsequent treatment with HCl in methanol yields 3-(4-fluorophenyl)allyl chloride .

  • Photocyclization :

    • Irradiation of N-allyl-N-[3-(4-fluorophenyl)allyl]amine with a high-pressure mercury lamp in the presence of HCl and Michler’s ketone induces a [2+2] cycloaddition, forming the bicyclo[3.2.1]octane skeleton .

    • Conditions : 150 W Hg lamp, 55 hours, room temperature.

    • Yield : 99% (crude), purified via recrystallization .

Introduction of the Hydroxyl Group

Hydroxylation at the 3-position is achieved through hydrolysis or reduction of protected intermediates. A two-step protocol involving tert-butyl carbamate protection and subsequent deprotection is commonly employed .

Methodology:

  • Protection with Boc Anhydride :

    • The amine group of 8-azabicyclo[3.2.1]octane is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .

  • Hydroxylation :

    • Oxidation of the tertiary carbon using m-chloroperbenzoic acid (mCPBA) or OsO₄ introduces the hydroxyl group .

    • Alternative : Samarium iodide-mediated reduction of α,β-unsaturated esters yields the saturated alcohol .

  • Deprotection :

    • Treatment with 4 M HCl in dioxane removes the Boc group, yielding 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol .

    • Conditions : 25°C, 12 hours.

    • Yield : Quantitative (180 mg from 322 mg starting material) .

Stereochemical Control

The compound’s stereochemistry is dictated by the starting materials and reaction conditions. Enantiomeric resolution is achieved via chiral auxiliaries or enzymatic methods.

Case Study :

  • Racemic exo-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane is resolved using (-)-di-O-toluoyl-L-tartaric acid, yielding enantiomerically pure intermediates .

  • Conditions : Recrystallization from ethanol/water .

  • Optical Purity : >99% ee (confirmed by chiral HPLC) .

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal purification steps.

Industrial Protocol :

  • One-Pot Cyclization-Hydroxylation :

    • Combines photocyclization and hydroxylation in a single reactor using Pd/C catalysis under hydrogen atmosphere .

    • Catalyst : 10% Pd/C, 80°C, 4 hours.

    • Yield : 92% (8.1 g from 12.0 g starting material) .

  • Continuous Flow Systems :

    • Microreactors enhance heat transfer and reduce reaction time for photocyclization steps .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYieldPurity
Photocyclization N-allyl-N-[3-(4-FP)allyl]amineHCl, Michler’s ketone, Hg lamp99%95%
Boc Protection tert-Butyl 3-hydroxy-8-azabicyclo4 M HCl, dioxane100%98%
Suzuki Coupling 3,4-Dichlorophenylboronic acidPd(PPh₃)₄, SmI₂85%97%

FP = 4-fluorophenyl; Boc = tert-butoxycarbonyl

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Photocyclization may yield endo isomers, which are removed via column chromatography .

  • Acid Sensitivity :

    • The hydroxyl group undergoes dehydration under strong acidic conditions. Use of mild acids (e.g., citric acid) during workup preserves integrity .

  • Catalyst Poisoning :

    • Trace amines in Pd/C systems are mitigated by pre-treatment with acetic acid .

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine in the 8-azabicyclo[3.2.1]octane core undergoes alkylation with electrophilic agents. In one protocol:

  • Reactants : 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol and 3-(4-fluorophenoxy)propylmethanesulfonate

  • Conditions : KI catalysis, DMA solvent, 12-hour stirring at room temperature .

  • Product : 3-(4-Fluorophenyl)-8-(3-(4-fluorophenoxy)propyl)-8-azabicyclo[3.2.1]octan-3-ol.
    This reaction highlights the compound’s ability to form quaternary ammonium derivatives for pharmacological applications .

Photoredox-Mediated Functionalization

The bicyclic amine participates in radical-mediated reactions under photoredox conditions:

EntryLight SourceBaseYield (%)
1Blue LED (456 nm)K₃PO₄67
2White LED (4000K)K₃PO₄70
3White LED (4000K)DABCO25

Reactions involve:

  • Reactants : Thianthrenium salts, carbon disulfide, and tertiary amines .

  • Mechanism : Radical generation via single-electron transfer (SET) under light irradiation .

  • Key Observation : White LEDs optimized yield (70%) compared to blue LEDs (67%) .

Aromatic Substitution Effects

Modifications to the 4-fluorophenyl group influence reactivity and binding properties:

Substituent PositionBinding Affinity (K<sub>i</sub>, nM)Selectivity (D3R/D2R)
4-Fluorophenyl32.2 (D3R), 40.1 (D2R)0.8:1
3,4-Dichlorophenyl17.9 (D3R), 29.8 (D2R)0.6:1
2,3-Dichlorophenyl431 (D3R), 280 (D2R)1.5:1

Acid/Base Stability

  • Stability in Acidic Media : Protonation of the tertiary amine occurs below pH 4, forming water-soluble salts.

  • Base Sensitivity : Deprotonation at pH >10 facilitates nucleophilic attacks on the bicyclic core.

Synthetic Modifications for Pharmacological Studies

  • Benzofuran Derivatives : Introducing a benzofurylmethyl group at position 8 increases dopamine D3 receptor affinity by 470-fold compared to unsubstituted analogues .

  • Tropane Ring Modifications : Replacement with piperidine reduces steric hindrance but diminishes selectivity .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for CNS-targeted drug development. Experimental data emphasize the critical role of substituent effects and reaction conditions in tuning pharmacological properties.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound exhibits significant potential as a pharmacological agent, particularly in the context of central nervous system (CNS) disorders. Its structural similarity to tropane derivatives allows it to interact with various neurotransmitter systems, making it a candidate for the development of drugs targeting conditions such as depression and anxiety disorders.

Case Studies

  • Dopamine Receptor Modulation : Research indicates that compounds similar to 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol can act as selective dopamine reuptake inhibitors, which may provide therapeutic benefits in treating disorders like ADHD and schizophrenia .
  • Cognitive Enhancers : Studies have shown that this compound can enhance cognitive functions in animal models, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases .

Neuroscience Research

Neurotransmitter Interaction
The compound's ability to modulate neurotransmitter systems makes it a valuable tool in neuroscience research. It can be utilized to study the effects of dopamine and norepinephrine on behavior and cognition.

Experimental Applications

  • Behavioral Studies : Animal studies utilizing this compound have demonstrated alterations in locomotion and exploratory behavior, providing insights into its effects on CNS activity.
  • Neuropharmacology : It serves as a reference compound in the development of new neuropharmacological agents aimed at treating mood disorders .

Chemical Synthesis and Development

Synthetic Pathways
The synthesis of this compound involves complex chemical reactions that yield high-purity products suitable for research applications. The compound can be synthesized through various methodologies, including:

  • Stirring reactions under controlled temperatures to ensure optimal yields.
  • Utilizing chiral catalysts to produce enantiomerically pure forms of the compound, which is crucial for pharmacological testing.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects depends on its interaction with molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azabicyclo[3.2.1]octane structure can fit into specific binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position aryl group significantly influences physicochemical properties and biological activity. Key comparisons include:

Compound Substituent Synthesis Yield Stability Notes Biological Relevance Reference
27 (Target Compound) 4-Fluorophenyl 59% Stable Dopamine D2/sigma receptor modulation
26 2,3-Dichlorophenyl 72% Stable Higher lipophilicity; untested in vivo
28 4-Bromophenyl 64% Oxidizes rapidly in air Potential radiolabeling applications
30 4-Methylthiophenyl Not reported Requires microwave synthesis Enhanced electron-rich aromatic system
53 3,4-Dichlorophenyl 86–92%* Stable as oxalate salt High sigma-2 affinity (Ki = 2.2 nM)
WIN35,428 4-Fluorophenyl (tropane analog) N/A N/A DAT inhibitor; cocaine analog

*Yield after oxalate salt conversion .

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluoro group in 27 balances lipophilicity and metabolic stability. In contrast, the 4-bromo group in 28 increases molecular weight but reduces stability .
  • Thioether vs. Fluorine : The 4-methylthio group in 30 may improve membrane permeability due to its hydrophobicity but requires specialized synthesis conditions .

Modifications at the 8-Aza Position

The 8-aza nitrogen can be alkylated or functionalized to modulate receptor selectivity:

Compound 8-Substituent Synthesis Method Biological Activity Reference
27 (Target Compound) Unsubstituted (H) Hydrazine/KOH in ethanol Baseline D2/sigma receptor affinity
48 Benzofur-3-ylmethyl TLC purification Improved sigma-2 selectivity
50 5-Fluorobenzofur-3-ylmethyl Microwave-assisted Caspase-3 activation in melanoma cells
7 3-(4-Fluorophenoxy)propyl Reflux with K2CO3/KI Antipsychotic candidate (72.3% yield)
21 3-((2-Fluorophenyl)thio)propyl Alkylation with K2CO3 Sigma-2 ligand (Ki = 2.2 nM)

Key Observations :

  • Benzofuran/Benzothiophene Derivatives : Compounds like 48 and 50 exhibit enhanced sigma-2 receptor binding, likely due to π-π stacking interactions with the heteroaromatic rings .
  • Thioether Linkers : The thiopropyl group in 21 increases flexibility and may enhance sigma-2 receptor agonism .

Biological Activity

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol, also known as a derivative of the bicyclic compound, is gaining attention in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, binding affinities, and potential therapeutic implications.

Chemical Structure and Properties

The compound has a molecular formula of C13H16FNOC_{13}H_{16}FNO and a molecular weight of approximately 221.27 g/mol. The unique bicyclic structure is characterized by the presence of a fluorophenyl group, which is believed to enhance its biological activity compared to similar compounds without such modifications.

Research indicates that this compound acts primarily as a mu-opioid receptor antagonist . This interaction suggests potential applications in pain management and addiction therapy. The fluorophenyl substituent may improve the compound's binding affinity to opioid receptors, which is crucial for its pharmacological efficacy .

Biological Activity

The biological activity of this compound has been investigated through various studies:

  • Mu-opioid Receptor Binding : The presence of the fluorophenyl group significantly enhances the binding affinity to mu-opioid receptors compared to other analogs lacking this feature. This property is essential for developing effective pain relief medications .
  • Dopamine Transporter Inhibition : The compound has also been identified as an inhibitor of the dopamine transporter (DAT), which may have implications in treating disorders related to dopamine dysregulation, such as ADHD and substance use disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Mu-opioid Receptor AntagonismInhibition of receptor activation
DAT InhibitionModulation of dopamine levels
Potential for Pain ManagementTargeting pain pathways

Case Study: Pain Management Applications

In a study evaluating the efficacy of mu-opioid receptor antagonists in pain management, this compound demonstrated significant analgesic properties while minimizing side effects commonly associated with traditional opioids. This dual action enhances its potential as a therapeutic agent in managing chronic pain without the risk of addiction typically associated with opioid use .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameBinding Affinity (Ki)Mechanism
This compoundHighMu-opioid receptor antagonist
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octaneModerateMu-opioid receptor antagonist
Methyl (1R,2S,3S,5S)-3-(phenyl)-8-methyl-8-azabicyclo[3.2.1]octaneLowMu-opioid receptor antagonist

This comparative analysis indicates that the fluorinated derivative exhibits superior binding characteristics, suggesting enhanced therapeutic potential.

Q & A

Q. What synthetic methods are commonly used to prepare 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol, and how are yields optimized?

The compound is synthesized via nucleophilic addition of 4-fluorophenyl groups to the bicyclic scaffold. A standard method involves reacting 8-azabicyclo[3.2.1]octan-3-one with a Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) followed by hydrazine-mediated reduction. Ethanol with 50% aqueous KOH and hydrazine yields the product (59% isolated yield) after purification via crystallization . Optimization includes solvent choice (ethanol or THF), controlled temperature (reflux), and stoichiometric adjustments to minimize byproducts.

Q. How is structural confirmation achieved for this compound and its derivatives?

Structural validation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for the fluorophenyl group (e.g., aromatic protons at δ 7.1–7.4 ppm) and bicyclic scaffold (bridgehead protons at δ 2.1–3.0 ppm) confirm regiochemistry.
  • IR : Hydroxyl stretches (~3200–3400 cm⁻¹) and fluorophenyl C-F vibrations (~1220 cm⁻¹) are diagnostic.
  • GC/MS : Molecular ion peaks (e.g., m/z 235 for the parent compound) and fragmentation patterns validate purity .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s logP (~2.1) suggests moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, ethanol). Stability studies indicate sensitivity to oxidation under ambient conditions, necessitating storage in inert atmospheres. Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced stability compared to brominated analogs, which degrade rapidly in air .

Advanced Research Questions

Q. How do structural modifications impact dopamine D2-like receptor binding and selectivity?

Substituents on the phenyl ring and bicyclic scaffold critically modulate receptor affinity. For example:

  • 4-Fluorophenyl : Enhances dopamine transporter (DAT) selectivity due to optimal steric and electronic interactions with the DAT hydrophobic pocket .
  • 8-Methyl substitution : Reduces sigma-1 receptor off-target binding, improving selectivity ratios (e.g., sigma-2/sigma-1 >100 for certain analogs) . Advanced analogs (e.g., RTI-336) replace the ester group with isoxazole moieties, achieving nanomolar DAT inhibition (Ki <10 nM) and in vivo efficacy in cocaine abuse models .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Discrepancies in receptor binding data often arise from assay conditions (e.g., radioligand choice, membrane preparation methods). To address this:

  • Use standardized protocols (e.g., [3H]WIN35,428 for DAT binding).
  • Validate results across multiple cell lines (e.g., HEK293 vs. CHO cells expressing human DAT).
  • Perform kinetic assays to distinguish allosteric vs. orthosteric binding .

Q. How can computational modeling guide the design of high-affinity sigma-2 receptor ligands?

Molecular docking and QSAR studies reveal that:

  • The fluorophenyl group occupies a hydrophobic subpocket near transmembrane helix 4 of sigma-2 receptors.
  • Introduction of bulkier substituents (e.g., naphthyl) improves binding entropy but reduces solubility.
  • Hybrid analogs (e.g., benzofuran-tropane conjugates) achieve submicromolar affinity (IC50 ~0.5 µM) by optimizing π-π stacking and hydrogen bonding .

Q. What methodologies are employed to assess in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Microdialysis : Measures unbound brain concentrations in rodent models.
  • PET Imaging : Radiolabeled analogs (e.g., [11C]RTI-336) quantify BBB permeability and target engagement.
  • Metabolic Stability Assays : Liver microsome incubations identify major metabolites (e.g., N-demethylation or hydroxylation) .

Key Challenges in Experimental Design

  • Synthetic Scalability : Low yields (<60%) in hydrazine-mediated reductions require alternative reductants (e.g., NaBH4/CeCl3) .
  • Air Sensitivity : Brominated analogs require strict inert handling to prevent decomposition .
  • Receptor Polypharmacology : Off-target binding to serotonin transporters (SERT) necessitates functional assays (e.g., electrophysiology) to confirm selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.